molecular formula C9H5BrClNO B1393825 6-Bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 1221792-00-2

6-Bromo-2-chloro-1H-indole-3-carbaldehyde

Cat. No. B1393825
M. Wt: 258.5 g/mol
InChI Key: PCWHDYUIBRZNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 1221792-00-2 and a molecular weight of 258.5 . The IUPAC name is 6-bromo-2-chloro-1H-indole-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a solid with a melting point of 257 - 258 degrees .

Scientific Research Applications

Multicomponent Reactions (MCRs)

  • Field : Organic Chemistry
  • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in Multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Method : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
  • Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions .

Antifungal Properties

  • Field : Medical Science
  • Application : Indole-3-carbaldehyde has antifungal properties, and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

Biological Potential of Indole Derivatives

  • Field : Pharmacology
  • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Treatment of High Blood Pressure and Mental Disorders

  • Field : Medical Science
  • Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

Treatment of High Blood Pressure

  • Field : Medical Science
  • Application : Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

Treatment of Various Kinds of Cancer

  • Field : Medical Science
  • Application : Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Treatment of High Blood Pressure and Mental Disorders

  • Field : Medical Science
  • Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

Treatment of High Blood Pressure

  • Field : Medical Science
  • Application : Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

Treatment of Various Kinds of Cancer

  • Field : Medical Science
  • Application : Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

6-bromo-2-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWHDYUIBRZNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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